molecular formula C18H16N2O3 B7505025 N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide

Cat. No. B7505025
M. Wt: 308.3 g/mol
InChI Key: SABKYQPKVFLZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as DIMBOA, is a natural compound found in plants of the Poaceae family. It is an important secondary metabolite that plays a vital role in plant defense against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology.

Mechanism of Action

The exact mechanism of action of N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, but it is believed to work by inhibiting the growth and development of herbivores and pathogens. It has also been shown to activate the plant defense system, which helps to protect the plant from further damage.
Biochemical and Physiological Effects:
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have several biochemical and physiological effects on living organisms. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various pathogens. It has also been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments include its natural origin, low toxicity, and wide range of biological activities. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments, and its potential for degradation over time.

Future Directions

There are several future directions for research involving N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in agriculture, and the exploration of its potential as a therapeutic agent for various diseases. Further research is also needed to fully understand the mechanism of action of N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide and its effects on living organisms.

Synthesis Methods

The synthesis of N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide involves the use of various reagents and catalysts to convert the starting materials into the desired product. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the starting materials, while microbial synthesis involves the use of microorganisms to produce the compound.

Scientific Research Applications

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess several biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-fungal properties. N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have potential applications in agriculture, as it can act as a natural pesticide and herbicide.

properties

IUPAC Name

N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17-10-23-16-7-6-14(9-15(16)20-17)19-18(22)13-5-4-11-2-1-3-12(11)8-13/h4-9H,1-3,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABKYQPKVFLZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.